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Introduction to Zeta-Carotene Stability Challenges

Zeta-carotene (ζ-carotene) is a key intermediate in the carotenoid biosynthesis pathway in plants, serving as a

precursor for more complex carotenoids like lycopene, β-carotene, and xanthophylls. As a polyene

hydrocarbon, zeta-carotene possesses a conjugated double-bond system that makes it particularly susceptible

to degradation when exposed to environmental stressors including light, heat, oxygen, and acidic conditions

[1] [2]. This chemical instability presents significant challenges for its application in food, pharmaceutical, and

cosmetic products where consistent color, stability, and bioactivity are required. The low water solubility and

poor oral bioavailability further limit its effective utilization in functional products, necessitating the

development of advanced encapsulation strategies to protect this valuable compound throughout processing,

storage, and digestion [1] [3].

Encapsulation technologies have emerged as effective approaches to address these stability challenges by

creating physical barriers that shield zeta-carotene from degradation factors while potentially enhancing its

bioavailability. Various encapsulation methods have been explored, ranging from conventional techniques like

spray drying and freeze drying to advanced nanotechnologies including liposomes, nanoemulsions, and

biopolymer complexes [1] [4]. These systems function through multiple protective mechanisms: they create

diffusion barriers against oxygen, physically isolate the compound from light, provide protection against acidic

environments, and control release kinetics. For researchers and product developers, selecting the appropriate
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encapsulation strategy requires careful consideration of multiple factors including the intended application,

processing conditions, scalability requirements, and desired release characteristics [3] [5].

Encapsulation Techniques for Zeta-Carotene

Overview of Encapsulation Methods

The selection of an appropriate encapsulation technique for zeta-carotene depends on multiple factors

including the final application, required particle size, stability requirements, and production scalability.

Conventional methods like spray drying and freeze drying offer industrial scalability, while emerging

technologies such as electrospinning and supercritical fluid processes provide innovative alternatives with

distinct advantages for specific applications [1]. Lipid-based delivery systems, particularly liposomes and

nanoemulsions, have demonstrated exceptional performance for protecting zeta-carotene due to their ability

to accommodate hydrophobic compounds within their lipid phases, thereby enhancing both stability and

bioavailability [1] [4].

Table 1: Comparison of Encapsulation Techniques for Zeta-Carotene

Technique Mechanism
Particle
Size

Encapsulation
Efficiency

Key
Advantages

Limitations

Spray Drying Rapid
dehydration

using hot gas

10-100 μm Moderate to
high (varies

with wall
material)

Continuous
operation,

industrial
scalability, good

stability

Heat
exposure

may degrade
thermolabile

compounds

Freeze Drying Sublimation

under vacuum

1-100 μm High (95% for

carotenoids
reported)

Minimal thermal

degradation,
porous structure

High energy

consumption,
batch

process,
longer

processing
time
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Technique Mechanism
Particle
Size

Encapsulation
Efficiency

Key
Advantages

Limitations

Liposomal
Encapsulation

Phospholipid

bilayer formation

50-500 nm 63-99%

(depending on
purification)

Biocompatibility,

enhanced
bioavailability,

amphiphilic
character

Stability

challenges
without

coating,
requires

purification
steps

Chitosan-
Coated
Liposomes

Ionic gelation
with

tripolyphosphate

100-800
nm

95-99% (for
carotenoids)

Improved
stability,

controlled
release,

mucoadhesive
properties

More
complex

preparation,
additional

ingredients
required

Supercritical
Fluid
Technology

Use of
supercritical

CO₂ as solvent

100-1000
nm

Varies with
matrix

Green
technology,

minimal solvent
residue, low

oxidative
damage

High capital
cost,

specialized
equipment

needed

Electrospinning Jet formation
under high

voltage

Nanofibers
(50-500

nm
diameter)

Limited data for
zeta-carotene

High surface
area, controlled

release
morphology

Scaling
challenges,

limited
loading

capacity

Biopolymer-based encapsulation systems represent another promising approach, where protein-

polysaccharide complexes create stable matrices that protect zeta-carotene from environmental stressors.

These systems leverage the emulsifying properties of proteins (e.g., sodium caseinate, collagen peptides)

combined with the stabilizing effects of polysaccharides (e.g., carrageenan, chitosan) to form effective delivery

vehicles [6] [7]. The selection of appropriate wall materials is critical to achieving high encapsulation

efficiency and stability, with materials requiring both hydrophobic domains for solubilizing zeta-carotene and

hydrophilic regions for dispersion in aqueous systems [3] [7].
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Key Experimental Protocols

2.2.1 Chitosan-Coated Liposomes (TPP-Chitosomes) for Zeta-Carotene

The following protocol, adapted from research on carrot pomace carotenoids, details the preparation of

chitosan-coated liposomes with high encapsulation efficiency for carotenoids including zeta-carotene [8]:

Step 1: Liposome Preparation

Prepare a phospholipid solution (2.5 mg/mL) using phosphatidylcholine from soy (P90G, >94%
phosphatidylcholine) in deionized water.

Hydrate the phospholipids by stirring at 400 rpm for 1 hour at 60°C using a temperature-controlled
magnetic stirrer.

For active loading, dissolve zeta-carotene extract (12 g/100 mL) in ethanol and add to the
phospholipid solution.

Maintain stirring at 300 rpm for 2 hours at 60°C to form a crude liposomal suspension.

Step 2: Nanoemulsion Formation

Sonicate the crude liposomal suspension using a probe sonicator at 40% amplitude for 11
minutes.

Maintain temperature below 40°C using an ice bath to prevent degradation of heat-sensitive
compounds.

The resulting nanoemulsion should appear opalescent with bluish tint, indicating nanometric
particle size.

Step 3: Chitosan Coating

Prepare chitosan solution (6.0 mg/mL) in 1% acetic acid and adjust pH to 5.5 using 0.1 M NaOH.
Add sodium tripolyphosphate (TPP) solution (1 mg/mL) dropwise to the chitosan solution under

constant stirring at 600 rpm.
Combine the liposomal suspension with the chitosan-TPP solution in a 1:1 ratio (v/v) and stir for

30 minutes.
The resulting TPP-chitosomes will have a particle size of 100-800 nm and zeta potential of +17 to

+37 mV.

Step 4: Purification and Storage

Centrifuge the chitosome suspension at 50,000 × g for 10 minutes at 4°C to remove

unencapsulated material.
Wash the pellet with deionized water and resuspend in appropriate buffer.

Store the final product at 4°C protected from light for up to 4 weeks.
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This method has demonstrated 95-99% encapsulation efficiency for carotenoids and significantly improved

stability under storage conditions compared to unencapsulated compounds [8].

2.2.2 Sodium Caseinate-Carrageenan Complex for Spray Drying

This protocol utilizes protein-polysaccharide complexes for encapsulating zeta-carotene prior to spray drying,

adapted from methods developed for β-carotene [7]:

Step 1: Wall Material Preparation

Prepare sodium caseinate (NaCas) solution (1-2% w/w) in deionized water by stirring at 400 rpm
for 1 hour at room temperature.

Dissolve ι-carrageenan (CA) in separate container to obtain 0.5-1% (w/w) solution with gentle
heating (60°C).

Combine NaCas and CA solutions in 2:1 ratio (w/w) and adjust pH to 6.0 with 0.1 M HCl or NaOH.
Heat the mixture at 85°C for 30 minutes in a water bath to facilitate complex formation.

Step 2: Emulsion Preparation

Dissolve zeta-carotene (0.5% w/w) in corn oil by stirring at 400 rpm for 1 hour at 40°C.

Combine the oil phase with the NaCas-CA complex solution in 1:9 ratio (oil:wall material).
Pre-homogenize the mixture at 10,000 rpm for 2 minutes using a high-shear homogenizer.

Process the coarse emulsion through a high-pressure homogenizer at 10,000 psi for 3 cycles.
Perform all procedures under dim light or protected from light to prevent photodegradation.

Step 3: Spray Drying

Use a spray dryer equipped with a 0.7 mm two-fluid nozzle.
Set inlet temperature to 160°C and outlet temperature to 80°C.

Maintain feed flow rate at 15 mL/min using a peristaltic pump.
Collect powdered product in sterile containers and store with desiccant at 4°C.

This method yields powdered oils with surface oil content as low as 8.34% and excellent reconstitution

properties [7].

The following workflow diagram illustrates the key decision points in selecting and implementing

encapsulation strategies for zeta-carotene:
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Diagram 1: Decision workflow for zeta-carotene encapsulation strategy development

Performance Data and Stability Assessment

Quantitative Comparison of Encapsulation Efficiency and Stability

Systematic evaluation of encapsulation systems for zeta-carotene requires comprehensive characterization of

multiple parameters including encapsulation efficiency, particle properties, and stability under various storage

conditions. The following table summarizes key performance metrics for different encapsulation systems based

on published research on carotenoid encapsulation:

Table 2: Performance Metrics of Various Encapsulation Systems for Carotenoids

Encapsulation
System

Wall Materials
Encapsulation
Efficiency (%)

Particle Size
(nm)

Zeta
Potential
(mV)

Stability
Improvement
vs. Free
Compound

TPP-
Chitosomes

Phospholipid +
Chitosan + TPP

95-99%
(phenolics and

carotenoids)

100-800 +17 to
+37

Significant
improvement

in thermal and
oxidative

stability
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Encapsulation
System

Wall Materials
Encapsulation
Efficiency (%)

Particle Size
(nm)

Zeta
Potential
(mV)

Stability
Improvement
vs. Free
Compound

NaCas-CA
Spray Dried

Sodium Caseinate

+ ι-Carrageenan

Not specified

(BC analogs)

Reconstituted:

200-500

Not

specified

Surface oil

content: 8.34%
(min); Good

reconstitution
properties

Liposomal (D.
salina)

Phosphatidylcholine 63% (total
terpenes)

Microliposomes:
<1000

Not
specified

20% bioactivity
loss after 3

months at
45°C

Collagen
Peptide
Microcapsules

TGase-Crosslinked
Collagen Peptides

Not specified
(BC analogs)

Emulsion: ~500 -46.7 ±
0.55

Enhanced
bioaccessibility

(62.3% vs.
41.7% control)

Freeze-Dried
Liposomes

Phosphatidylcholine 63% after
purification

50-500 Not
specified

Stable during
freeze-drying

and
reconstitution

Encapsulation efficiency represents a critical parameter determining the economic viability and performance

of encapsulation systems. High encapsulation efficiency (95-99%) has been demonstrated for carotenoids in

optimized TPP-chitosome systems, significantly reducing compound loss during processing [8]. The particle

size and zeta potential directly influence the physical stability, redispersibility, and biological fate of

encapsulated systems, with nano-sized particles (50-500 nm) generally showing improved stability and

bioavailability compared to larger microparticles [4] [7]. The surface charge of particles, indicated by zeta

potential values, affects their colloidal stability, with values exceeding ±30 mV generally indicating stable

systems due to electrostatic repulsion preventing aggregation [8] [6].

Stability Assessment Protocols
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Standardized protocols for assessing the stability of encapsulated zeta-carotene are essential for comparing

different encapsulation systems and predicting shelf-life. The following methods provide comprehensive

stability evaluation:

Accelerated Storage Stability Testing

Store encapsulated zeta-carotene in sealed containers at 25°C, 37°C, and 45°C with controlled

relative humidity (≤30%).
Sample at regular intervals (0, 1, 2, 4, 8, 12 weeks) for analysis of residual zeta-carotene content.

Analyze samples using HPLC with UV-Vis detection at specific wavelengths for zeta-carotene
(typically ~400-450 nm).

Calculate degradation kinetics and predict shelf-life using Arrhenius equation.

Photostability Assessment

Expose samples to controlled light intensity (e.g., 1000 lux fluorescent light) in stability chambers.

Maintain constant temperature (25°C) and humidity during light exposure.
Use light-protected controls (wrapped in aluminum foil) for comparison.

Sample at regular intervals and analyze for zeta-carotene retention and color changes.

In Vitro Bioaccessibility Evaluation

Simulate gastrointestinal digestion using standardized INFOGEST protocol.

Subject encapsulated zeta-carotene to sequential gastric (pH 3, pepsin, 1 h) and intestinal (pH 7,
pancreatin, bile salts, 2 h) phases.

Centrifuge digested samples at 10,000 × g for 1 hour to separate micellar fraction.
Analyze zeta-carotene content in micellar fraction using HPLC.

Calculate bioaccessibility as (micellar zeta-carotene / initial zeta-carotene) × 100%.

These standardized protocols enable direct comparison between different encapsulation systems and provide

valuable data for optimizing formulation parameters [6] [7].

Applications and Implementation Considerations

Functional Food and Nutraceutical Applications

Encapsulated zeta-carotene finds valuable applications in functional food fortification, where it serves both

as a natural colorant and bioactive compound. Successful incorporation has been demonstrated in various food
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matrices including biscuits, beverages, dairy products, and edible films [6] [5]. When developing functional

foods with encapsulated zeta-carotene, several factors require careful consideration: the compatibility with

food matrix, potential interactions with other ingredients, impact on sensory properties, and stability

during processing such as thermal treatment, pasteurization, or extrusion. Studies have shown that

encapsulated carotenoids can be successfully incorporated into baked goods like biscuits with minimal impact

on texture and flavor while significantly enhancing antioxidant properties [6].

For nutraceutical applications, encapsulation significantly improves the bioavailability and efficacy of zeta-

carotene supplements. The controlled release properties of advanced delivery systems allow for optimized

absorption in the gastrointestinal tract, maximizing the health benefits derived from zeta-carotene

supplementation [1] [3]. Nutraceutical formulations can leverage various delivery formats including powders

for reconstitution, softgel capsules, chewable tablets, and oral sprays, with the encapsulation system

tailored to the specific format requirements. Clinical applications may focus on zeta-carotene's potential

antioxidant properties and its role as a metabolic precursor to other important carotenoids, though specific

health claims should be supported by appropriate clinical evidence [2].

Pharmaceutical and Cosmetic Applications

In pharmaceutical formulations, encapsulated zeta-carotene offers advantages for topical and oral dosage

forms where enhanced stability and controlled release are desired. The anti-inflammatory and antioxidant

properties associated with carotenoids make them valuable ingredients in dermatological preparations and

protective formulations [1] [4]. For topical applications, the small particle size of nanoencapsulated systems

(typically 50-300 nm) enables better skin penetration and distribution, potentially enhancing efficacy for

dermatological indications. Cosmetic applications leverage the natural coloring properties of zeta-carotene

in addition to its antioxidant benefits, incorporating encapsulated forms into products like creams, lotions, and

color cosmetics where stability against oxidation and photo-degradation is crucial for product shelf-life [5].

The selection of encapsulation materials for pharmaceutical and cosmetic applications must consider

regulatory approval status and safety profiles. Pharmaceutical applications typically require materials with

established safety data and compliance with relevant pharmacopeia standards, while cosmetic applications may

allow for broader material selection depending on the market and application type [5]. For both application

areas, comprehensive stability testing under recommended storage conditions is essential, along with

appropriate compatibility studies with other formulation components to ensure consistent performance

throughout the product shelf-life.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 13 Tech Support

https://www.sciencedirect.com/science/article/abs/pii/S0260877425003772
https://www.mdpi.com/2304-8158/14/18/3187
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0260877425003772
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12121523/
https://www.maxapress.com/article/id/682d3c2bfa6c584f3dccb16f
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://molhort.biomedcentral.com/articles/10.1186/s43897-022-00023-2
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12121523/
https://link.springer.com/article/10.1007/s11947-025-03820-x
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://www.mdpi.com/2304-8158/14/18/3187
https://www.mdpi.com/2304-8158/14/18/3187
https://www.smolecule.com/products/s626023?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Conclusion and Future Perspectives

Encapsulation technologies offer effective strategies for addressing the inherent instability of zeta-carotene

while potentially enhancing its bioavailability and application versatility. Among the various approaches,

liposomal systems, particularly chitosan-coated formulations, demonstrate exceptional encapsulation

efficiency (95-99%) and stability for carotenoids [8]. Similarly, protein-polysaccharide complexes provide

robust protection during processing and storage, with the advantage of utilizing food-grade, generally

recognized as safe (GRAS) materials [7]. The selection of an appropriate encapsulation system must consider

the specific application requirements, processing constraints, and desired release characteristics, with no

single technology offering ideal properties for all scenarios.

Future research directions should focus on developing standardized evaluation protocols for encapsulated

zeta-carotene systems to enable direct comparison between different technologies. There is also a need for

comprehensive toxicological profiling of emerging encapsulation materials, particularly for nanotechnology-

based approaches intended for food and pharmaceutical applications. From a technical perspective,

opportunities exist for developing stimuli-responsive systems that release zeta-carotene under specific

physiological conditions, thereby enhancing its targeted efficacy. Additionally, green encapsulation

technologies utilizing supercritical fluids and other environmentally friendly approaches represent promising

avenues for sustainable production of encapsulated zeta-carotene products [1] [4].

As encapsulation technologies continue to evolve, their implementation in commercial products requires

careful attention to regulatory compliance, manufacturing scalability, and economic feasibility.

Interdisciplinary collaboration between food scientists, material researchers, process engineers, and

toxicologists will be essential for advancing the field and translating laboratory innovations into commercially

viable encapsulated zeta-carotene products with enhanced stability and functionality.
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Techniques for Zeta-Carotene Stability]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b626023#encapsulation-techniques-for-zeta-carotene-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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